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molecular formula C11H9FN2O2 B8685197 4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-25-1

4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8685197
M. Wt: 220.20 g/mol
InChI Key: ZSJAVAWYXAWBMZ-UHFFFAOYSA-N
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Patent
US04709043

Procedure details

2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid (71.0 g, 0.5 mol) and 4-fluorobenzoic acid (105 g, 0.75 mol) are mixed together then covered with polyphosphoric acid (1.6 Kg). The mixture is rapidly heated to 60° C. with stirring, then gradually heated to 110° C. over 2.5 hr with continued stirring. After stirring at ca. 110° C. for an additional 2 hr the mixture is cooled to 60° C. and mixed with crushed ice (3.5 Kg). After all the ice has melted, the mixture is filtered and the solid washed with water. The filter cake is suspended in water (800 mL) and the pH raised to approximately 8 by the gradual addition of 10% aqueous sodium hydroxide solution, and the mixture stirred overnight. The pH is adjusted to 8-9, the solid collected by filtration, washed throughly with water and dried. Recrystallization from isopropanol-water affords the title compound.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1.6 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3.5 kg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5](=[O:7])[NH:4][C:3]=1[C:8]([OH:10])=O.[F:11][C:12]1[CH:20]=[CH:19][C:15](C(O)=O)=[CH:14][CH:13]=1>>[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:8]([C:3]2[NH:4][C:5](=[O:7])[NH:6][C:2]=2[CH3:1])=[O:10])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
CC1=C(NC(N1)=O)C(=O)O
Name
Quantity
105 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Step Two
Name
polyphosphoric acid
Quantity
1.6 kg
Type
reactant
Smiles
Step Three
Name
ice
Quantity
3.5 kg
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 110° C. over 2.5 hr with continued stirring
Duration
2.5 h
STIRRING
Type
STIRRING
Details
After stirring at ca. 110° C. for an additional 2 hr the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 60° C.
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the solid washed with water
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to approximately 8 by the gradual addition of 10% aqueous sodium hydroxide solution
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed throughly with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol-water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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